N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Description
N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a benzamide derivative characterized by a 4-fluorophenyl group and a pyrrolidin-2-one (2-oxopyrrolidine) moiety connected via a methylene bridge. The 4-fluorophenyl substituent is a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties, which enhance binding affinity and metabolic stability .
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-15-8-10-16(11-9-15)21(13-20-12-4-7-17(20)22)18(23)14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTNIAPDVUSUFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CN(C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting 4-fluoroaniline with benzoyl chloride in the presence of a base such as triethylamine.
Introduction of the pyrrolidinone moiety: This step involves the reaction of the intermediate product with 2-pyrrolidinone under appropriate conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide with structurally or functionally related benzamide derivatives:
Key Observations:
Structural Variations and Bioactivity: The pyrrolidinone group in the target compound distinguishes it from analogs with imidazolidinone () or piperazine () rings. Pyrrolidinones are known to enhance solubility and reduce toxicity compared to bulkier heterocycles . Fluorophenyl substituents are prevalent across antimicrobial () and antiparasitic () agents, suggesting a role in target binding via hydrophobic or halogen-bonding interactions.
Biological Applications: Compounds with furan () or tetrazolo-pyridazine () moieties exhibit specificity against bacterial biofilms or parasitic enzymes, respectively. The target compound’s pyrrolidinone may offer broader pharmacokinetic advantages in such contexts. Sulfonamide-containing analogs () are often associated with enzyme inhibition (e.g., carbonic anhydrase), whereas the target’s pyrrolidinone could favor different mechanistic pathways.
Toxicity and Safety: Fluorophenyl benzamides like those in are predicted to be non-toxic and safe for human use, a trend that may extend to the target compound . In contrast, pesticide benzamides () lack fluorophenyl groups and are optimized for environmental stability rather than mammalian safety.
Research Findings and Trends
- Antimicrobial Potential: Mannich base derivatives of benzamides (e.g., ) show activity against drug-resistant pathogens, with substituents like triazoles enhancing efficacy. The target compound’s pyrrolidinone may similarly improve membrane penetration .
- Anticancer Relevance: Benzamides with thiazole or isoxazole substituents () target platelet aggregation or viral replication. The fluorophenyl-pyrrolidinone combination could modulate kinase or protease inhibition, though further studies are needed .
Biological Activity
N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C18H17FN2O, with a molecular weight of approximately 312.34 g/mol . The synthesis typically involves the formation of an amide bond through the reaction of 4-fluoroaniline with benzoyl chloride, followed by the introduction of the pyrrolidinone moiety through a reaction with 2-pyrrolidinone.
The biological activity of this compound is primarily attributed to its role as a cholinesterase inhibitor. Cholinesterases are enzymes that break down acetylcholine, a neurotransmitter involved in many functions, including muscle contraction and memory. Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
In studies, derivatives of 4-fluorobenzoic acid and tetrahydroacridine were synthesized and tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that certain derivatives exhibited comparable IC50 values to tacrine, a known AChE inhibitor, suggesting significant potential for therapeutic applications .
Case Studies
- Inhibition Studies : A study conducted on various derivatives showed that compounds similar to this compound displayed promising inhibition rates against AChE. The most active compounds were noted for their selectivity towards AChE over BChE, which may reduce side effects associated with non-selective inhibitors .
- Molecular Modeling : Molecular docking studies revealed that the compound adopts an extended conformation that fits well within the active sites of cholinesterases. This structural alignment is crucial for effective inhibition and provides insights into optimizing the compound's efficacy .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of AChE with IC50 values comparable to tacrine. |
| Study 2 | Molecular modeling indicated favorable binding conformations within cholinesterase active sites. |
| Study 3 | Selectivity towards AChE suggests potential for reduced side effects in therapeutic applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
